A Comprehensive Technical Guide to the Physical Properties of 5-Aminopyrimidin-4-ol Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of 5-Aminopyrimidin-4-ol Hydrochloride
This guide provides an in-depth exploration of the core physical and chemical properties of 5-Aminopyrimidin-4-ol hydrochloride (CAS No: 106913-64-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. As a key building block in the synthesis of novel therapeutic agents, particularly in antiviral and anticancer research, a thorough understanding of its physical characteristics is paramount for successful application.[1][2]
Compound Identification and Core Characteristics
5-Aminopyrimidin-4-ol hydrochloride is the salt form of the parent aminopyrimidine, enhancing its stability and solubility, which are advantageous for various applications in medicinal and fine chemistry.[1][2] Its fundamental role as an intermediate allows for the construction of more complex, biologically active molecules.[1]
A summary of its primary identifiers and general properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 106913-64-8 | [1][3][4][5] |
| Molecular Formula | C₄H₅N₃O·HCl | [1][3][4] |
| Molecular Weight | 147.56 g/mol | [1][3][4] |
| Appearance | Yellow solid | [1][2] |
| Purity | Typically ≥ 95% (as determined by HPLC) | [1][2] |
| Storage | Recommended at 0-8°C | [1][2] |
Structural and Physicochemical Properties
The arrangement of functional groups—an amino group, a hydroxyl group (existing in tautomeric equilibrium with its keto form), and the pyrimidine core—dictates the compound's reactivity and physical behavior. The hydrochloride salt form significantly influences properties such as solubility and melting point.
Tautomerism
It is crucial to recognize that 5-Aminopyrimidin-4-ol can exist in tautomeric forms, primarily the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn affects its spectral characteristics and hydrogen bonding capabilities.
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is expected. While a specific, experimentally verified melting point for this compound is not consistently reported in public literature, related aminopyrimidine compounds exhibit a wide range of melting points. For instance, the free base 5-Aminopyrimidine melts at 170-174 °C, whereas 4-Aminopyrimidine melts at 154-156 °C.[6] The hydrochloride salt is expected to have a significantly different, likely higher, melting point, often accompanied by decomposition.
Solubility Profile
The compound is described as having "excellent solubility," a direct consequence of its salt form.[1][2] Quantitative determination of its solubility in relevant aqueous and organic solvents is essential for its application in synthesis and biological assays.
Acidity/Basicity (pKa)
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all characterization must follow self-validating and robust protocols. The following sections detail the methodologies for determining the key physical properties of 5-Aminopyrimidin-4-ol hydrochloride.
Melting Point Determination Workflow
The capillary method is the standard for accurate melting point determination.[8] An initial rapid determination helps to find an approximate range, followed by a slower, more precise measurement.
Workflow for Melting Point Determination
A standard workflow for accurate melting point determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the 5-Aminopyrimidin-4-ol hydrochloride sample is completely dry. Crush a small amount into a fine powder.[8]
-
Loading: Tap the open end of a capillary melting point tube into the powder until a 2-3 mm column of sample is obtained. Pack the sample tightly by tapping the sealed end on a hard surface or by dropping it down a long glass tube.[9]
-
Initial Determination: Place the capillary in a melting point apparatus. Heat rapidly (e.g., 10°C/minute) to determine an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat until the temperature is about 10-15°C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point. Pure compounds typically have a sharp range of 1-2°C.[10]
Equilibrium Solubility Determination
The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a robust measure of a compound's intrinsic solubility in a given solvent system.[11] This is particularly important for biopharmaceutical classification.[3][12]
Workflow for Equilibrium Solubility Measurement
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. who.int [who.int]
- 4. 5-Aminopyrimidin-4-ol hydrochloride | CAS 106913-64-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
- 12. fda.gov [fda.gov]
